molecular formula C14H15F2N3O2 B5625574 N-[5-(tert-butyl)-3-isoxazolyl]-N'-(2,4-difluorophenyl)urea

N-[5-(tert-butyl)-3-isoxazolyl]-N'-(2,4-difluorophenyl)urea

Cat. No.: B5625574
M. Wt: 295.28 g/mol
InChI Key: OXVSTMMEONNUHW-UHFFFAOYSA-N
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Description

N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea is a synthetic organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of an isoxazole ring, a tert-butyl group, and a difluorophenyl moiety. It is primarily studied for its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction.

    Coupling with Difluorophenyl Urea: The final step involves coupling the isoxazole derivative with 2,4-difluorophenyl isocyanate under mild conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the isoxazole ring or the urea moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The pathways involved include the inhibition of tyrosine kinases and the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea analogs: These compounds have similar structures but may differ in the substituents on the isoxazole ring or the phenyl ring.

    Other Isoxazole Derivatives: Compounds with different functional groups on the isoxazole ring but similar biological activities.

Uniqueness

N-[5-(tert-butyl)-3-isoxazolyl]-N’-(2,4-difluorophenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as an anticancer agent make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2,4-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVSTMMEONNUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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